methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate
Description
Methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate is a pyrazolone derivative characterized by a benzothiazole moiety, a tert-butylamino-substituted ethylidene group, and an ester-functionalized acetate side chain. This compound’s Z-configuration at the C4 position and its fused heterocyclic system contribute to its structural uniqueness.
Properties
Molecular Formula |
C19H22N4O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
methyl 2-[2-(1,3-benzothiazol-2-yl)-4-(N-tert-butyl-C-methylcarbonimidoyl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C19H22N4O3S/c1-11(21-19(2,3)4)16-13(10-15(24)26-5)22-23(17(16)25)18-20-12-8-6-7-9-14(12)27-18/h6-9,22H,10H2,1-5H3 |
InChI Key |
AWUDQBJVISRIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(C)(C)C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolone Family
Key structural analogues include:
Key Observations :
- Steric Influence: The tert-butylaminoethylidene group introduces greater steric hindrance than the hydroxy-methyl substituents in , likely reducing aggregation in hydrophobic binding pockets.
- Biological Relevance: Compounds with thioxothiazolidinone cores (e.g., ) exhibit anticancer activity via thioredoxin reductase inhibition, whereas the target compound’s ester side chain may favor kinase-targeted interactions.
Physicochemical and Spectroscopic Data
*Predicted using computational models (e.g., SwissADME).
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